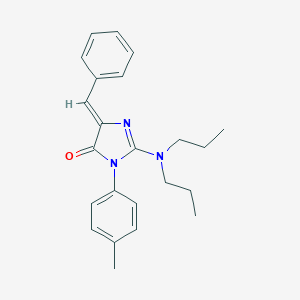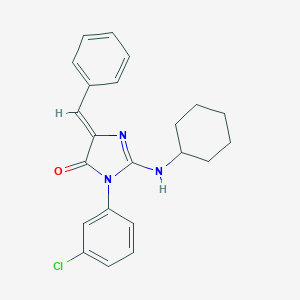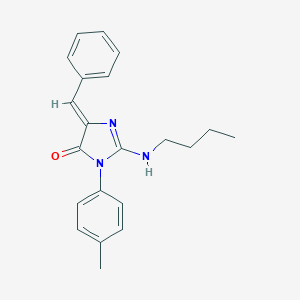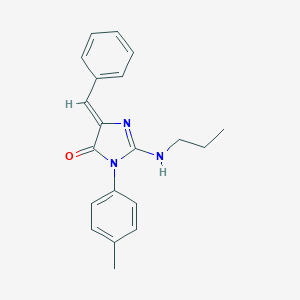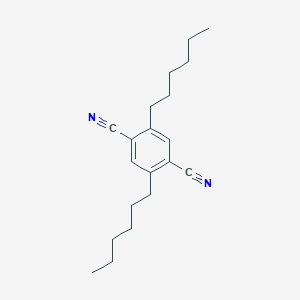
2,5-Dihexylterephthalonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dihexylterephthalonitrile (DHTN) is a chemical compound that belongs to the family of terephthalonitrile derivatives. It has been widely studied for its potential applications in various fields, including material science, organic electronics, and biomedical research.
Applications De Recherche Scientifique
2,5-Dihexylterephthalonitrile has been extensively studied for its potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells, transistors, and light-emitting diodes. In biomedical research, this compound has been studied for its potential as a fluorescent probe for imaging biological tissues and cells. It has also been investigated for its potential as a drug delivery agent due to its ability to penetrate cell membranes.
Mécanisme D'action
The mechanism of action of 2,5-Dihexylterephthalonitrile is not fully understood, but it is believed to interact with biological membranes and proteins. It has been shown to have a high affinity for lipids and can penetrate cell membranes, which may be responsible for its potential as a drug delivery agent. This compound has also been shown to have a fluorescent property, which makes it useful for imaging biological tissues and cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well understood, but it has been shown to be non-toxic and biocompatible. It has been used in various cell culture studies without any adverse effects on cell viability or function. This compound has also been shown to have a low toxicity profile in animal studies, making it a potential candidate for further biomedical research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,5-Dihexylterephthalonitrile in lab experiments is its ability to penetrate cell membranes, which makes it useful for drug delivery and imaging studies. It is also non-toxic and biocompatible, making it a safe compound to use in cell culture and animal studies. However, the synthesis of this compound is a complex process that requires specialized equipment and handling of hazardous chemicals. It is also a relatively expensive compound, which may limit its use in some research applications.
Orientations Futures
There are several future directions for research on 2,5-Dihexylterephthalonitrile. One area of interest is the development of this compound-based organic semiconductors for electronic devices. Another area of research is the use of this compound as a drug delivery agent for targeted therapies. Additionally, further studies are needed to understand the mechanism of action and biochemical and physiological effects of this compound. Overall, this compound is a promising compound that has potential applications in various scientific fields, and further research is needed to fully explore its potential.
Méthodes De Synthèse
2,5-Dihexylterephthalonitrile can be synthesized by the reaction of 2,5-dihexylterephthalic acid with thionyl chloride and then with ammonia. The resulting compound is then subjected to a reaction with sodium azide and then reduced with hydrogen gas to obtain this compound. The synthesis of this compound is a complex process that requires careful handling of hazardous chemicals and specialized equipment.
Propriétés
Formule moléculaire |
C20H28N2 |
|---|---|
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
2,5-dihexylbenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C20H28N2/c1-3-5-7-9-11-17-13-20(16-22)18(14-19(17)15-21)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
QVFHNLFCSOFJED-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
SMILES canonique |
CCCCCCC1=CC(=C(C=C1C#N)CCCCCC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



